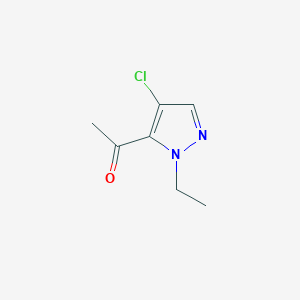

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone

Description

1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone is a pyrazole derivative featuring a chloro substituent at the 4-position, an ethyl group at the 1-position, and an acetyl group at the 5-position. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties .

Propriétés

IUPAC Name |

1-(4-chloro-2-ethylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-10-7(5(2)11)6(8)4-9-10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIAINWZJPCSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with a ketone reagent to form 1-(4-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield the final product, 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be further oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Biological Activities

Research indicates that 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone exhibits significant biological activity, making it a candidate for various therapeutic applications:

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects. Its mechanism may involve interaction with bacterial enzymes, inhibiting their function through hydrogen bonding with active sites.

Anti-inflammatory Effects

Studies suggest that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. It may interact with specific receptors involved in inflammatory responses .

Anticancer Potential

Preliminary research indicates that 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone may inhibit cancer cell growth by interfering with cellular signaling pathways. Its ability to act as an enzyme inhibitor positions it as a promising candidate for cancer therapeutics .

Applications in Medicinal Chemistry

In medicinal chemistry, 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives are being explored for their potential therapeutic properties in drug development .

Agricultural Applications

The compound's biological activity extends to agricultural applications, where it may be utilized in the development of agrochemicals. Its properties could enhance pest resistance or promote plant growth through targeted biological pathways .

Summary of Key Findings

| Application Area | Potential Uses | Mechanism |

|---|---|---|

| Medicinal Chemistry | Drug development | Enzyme inhibition |

| Antimicrobial | Bacterial infection treatment | Inhibition of bacterial enzymes |

| Anti-inflammatory | Treatment for inflammatory diseases | Modulation of inflammatory pathways |

| Agriculture | Development of agrochemicals | Enhancement of pest resistance |

Mécanisme D'action

The mechanism of action of 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. The chloro and ethanone groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Chloro Substituents

- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Features a 4-chlorophenyl group at position 3 and a 4-methoxyphenyl group at position 3. Exhibits antibacterial and antifungal activities due to the electron-withdrawing chloro group enhancing reactivity . Crystal structure (monoclinic, P2₁/c) reveals bifurcated hydrogen bonds (C–H⋯O) stabilizing the lattice .

- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): Combines a 4-chlorophenyl group with a methylpyrazole moiety.

Ethyl vs. Methyl Groups

- Retains antimicrobial activity, suggesting ethyl/methyl groups balance steric and electronic effects .

Methoxy and Aromatic Ring Modifications

- Methoxy groups enhance solubility but may reduce metabolic stability .

Physicochemical Properties

- Crystallography: Pyrazolines with chloro and methoxy groups (e.g., ) adopt monoclinic (P2₁/c) packing with intermolecular C–H⋯O bonds . Ethyl groups may disrupt crystal packing compared to methyl analogs, affecting solubility and stability.

Activité Biologique

Overview

1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone is a compound belonging to the pyrazole family, characterized by its unique molecular structure featuring a chloro substituent and an ethyl group. Its molecular formula is C₇H₈ClN₂O, with a molecular weight of approximately 174.60 g/mol. This compound has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The presence of the chloro and ethyl groups in its structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohols. Its synthesis typically involves several steps using solvents like ethanol or methanol and may include catalysts such as acids or bases to enhance reaction efficiency.

Biological Activity

Research indicates that 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone exhibits a range of biological activities:

1. Antimicrobial Properties

- The compound has shown potential as an antimicrobial agent, with studies indicating significant activity against various pathogens. In vitro evaluations have demonstrated its effectiveness, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL against certain bacterial strains .

2. Anticancer Activity

- Several derivatives of pyrazole, including this compound, have been investigated for their anticancer properties. It has been noted that compounds containing the pyrazole structure can inhibit the growth of multiple cancer cell types, including lung, colorectal, and breast cancers. The mechanism often involves the modulation of cellular pathways and interactions with specific enzyme targets .

3. Anti-inflammatory Effects

- Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

The biological activity of 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The chloro and ethanone groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting their activity and modulating various biological pathways .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results highlighted that compounds similar to 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone exhibited strong inhibition of biofilm formation and bacterial growth .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, various pyrazole derivatives were tested against cancer cell lines. Results indicated that compounds with structural similarities to 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231), suggesting potential therapeutic applications in oncology .

Comparative Analysis

To better understand the position of 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone within its class, a comparative analysis with similar compounds is presented in the table below:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone | Chloro substituent; methyl instead of ethyl | 0.89 |

| 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone | Bromo substituent; similar pyrazole structure | 0.85 |

| 1-(4-Chloro-2-methylpyrazolyl)-ethanone | Different substitution pattern affecting reactivity | 0.82 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethanone, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrazole precursors and ketone derivatives under controlled conditions. For example, analogous pyrazole-ketone compounds are synthesized via nucleophilic substitution or cyclization reactions using reagents like hydrazine hydrate in glacial acetic acid under reflux . Key factors include temperature control (e.g., reflux at 80–100°C), stoichiometric ratios of reactants, and purification via recrystallization (ethanol or acetonitrile) to achieve >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the pyrazole ring. Infrared (FT-IR) spectroscopy identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and chloro groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy probes electronic transitions in conjugated systems .

Q. What are the typical chemical reactions (e.g., oxidation, substitution) observed in this compound under varying conditions?

- Methodological Answer : The nitro group (if present in analogs) can undergo reduction to an amine using catalysts like Pd/C under hydrogen. Substitution reactions at the 4-chloro position are feasible with nucleophiles (e.g., alkoxides) in polar aprotic solvents (DMF, DMSO). The ketone moiety may participate in condensation reactions with hydrazines to form hydrazones .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction studies employing SHELX software elucidate the three-dimensional conformation and intermolecular interactions of this compound?

- Methodological Answer : X-ray crystallography using SHELXTL/SHELXL refines crystal parameters (e.g., space group, unit cell dimensions) and identifies non-covalent interactions (C–H⋯O hydrogen bonds, π-π stacking). For example, torsion angles in the pyrazole ring (e.g., C6–C1–C2–C3 = 120.6°) and bifurcated hydrogen bonds along the [010] axis stabilize the lattice . SHELX’s robustness in handling twinned data and high-resolution refinement makes it ideal for small-molecule studies .

Q. What computational methods (DFT, MD simulations) are used to predict the electronic properties and reactivity of pyrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), molecular electrostatic potential (MEP) maps for nucleophilic/electrophilic sites, and vibrational frequencies. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) model solvation effects and conformational stability over 100-ns trajectories .

Q. How do crystallographic parameters such as torsion angles and hydrogen bonding patterns influence the stability and packing arrangement in the solid state?

- Methodological Answer : Torsion angles (e.g., N1–N2–C9–C8 = −15.47°) determine ring planarity, while bifurcated C–H⋯O bonds (2.14–2.38 Å) create chain-like motifs along crystallographic axes. These interactions contribute to lattice energy (ΔGlattice ~50 kJ/mol) and melting points (>150°C) .

Q. What strategies are employed to resolve data contradictions between experimental spectroscopic results and computational predictions?

- Methodological Answer : Discrepancies in vibrational spectra (e.g., C=O stretching shifts) are resolved by adjusting DFT basis sets or considering solvent effects in simulations. For NMR, gauge-including atomic orbital (GIAO) methods improve chemical shift accuracy. Cross-validation with XRD data ensures structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.